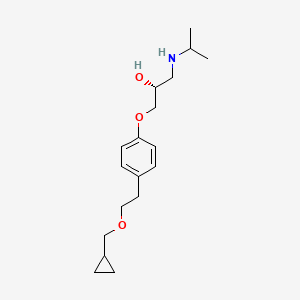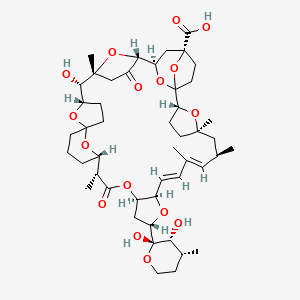![molecular formula C11H22N2O6Pt B1233791 [(4R,5R)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine;platinum;propanedioic acid](/img/structure/B1233791.png)
[(4R,5R)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine;platinum;propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: The synthetic routes for Heptaplatin are proprietary, but it is chemically synthesized.
Reaction Conditions: Specific reaction conditions are not publicly available, but it involves platinum coordination chemistry.
Industrial Production: Details about industrial-scale production methods are limited due to commercial confidentiality.
Chemical Reactions Analysis
Types of Reactions: Heptaplatin likely undergoes reactions typical of platinum complexes, including , , and reactions.
Common Reagents and Conditions: These would involve platinum-based reagents and suitable ligands.
Major Products: The major products formed from Heptaplatin reactions would depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Heptaplatin contributes to the field of coordination chemistry and platinum-based drug development.
Biology: It may be investigated for its effects on cellular processes and interactions.
Medicine: Clinical trials explore its efficacy against various cancers, including gastric adenocarcinoma.
Industry: Its potential as an anticancer drug could impact pharmaceutical and healthcare industries.
Mechanism of Action
Targets: Heptaplatin likely interacts with DNA, proteins, or other cellular components.
Pathways: It may disrupt DNA replication, repair, or transcription, leading to cancer cell death.
Comparison with Similar Compounds
Uniqueness: Heptaplatin’s unique features include its activity against cisplatin-resistant tumors and its distinct toxicity profile.
Similar Compounds: While Heptaplatin stands out, other platinum derivatives like , , and are relevant in this context.
Properties
Molecular Formula |
C11H22N2O6Pt |
|---|---|
Molecular Weight |
473.39 g/mol |
IUPAC Name |
[(4R,5R)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine;platinum;propanedioic acid |
InChI |
InChI=1S/C8H18N2O2.C3H4O4.Pt/c1-5(2)8-11-6(3-9)7(4-10)12-8;4-2(5)1-3(6)7;/h5-8H,3-4,9-10H2,1-2H3;1H2,(H,4,5)(H,6,7);/t6-,7-;;/m1../s1 |
InChI Key |
AINAHBKLRQMAFW-GPJOBVNKSA-N |
Isomeric SMILES |
CC(C)C1O[C@@H]([C@H](O1)CN)CN.C(C(=O)O)C(=O)O.[Pt] |
Canonical SMILES |
CC(C)C1OC(C(O1)CN)CN.C(C(=O)O)C(=O)O.[Pt] |
Synonyms |
cis-malonato(4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolane)platinum(II) heptaplatin SKI 2053R SKI-2053R |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,2R,18R,19R,22S,25R,28R,40R)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B1233712.png)









![magnesium;[(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate](/img/structure/B1233728.png)

